N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C₁₃H₁₀Cl₂N₂O₂S It is a derivative of benzenesulfonohydrazide, where the hydrazide group is bonded to a 2,4-dichlorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide can be synthesized through the condensation reaction between 2,4-dichlorobenzaldehyde and benzenesulfonohydrazide. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the hydrazide group. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification steps, including crystallization and drying, to obtain the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide can be compared with other benzenesulfonohydrazide derivatives, such as:
- N’-(2,3-Dichlorobenzylidene)benzenesulfonohydrazide
- N’-(4-Chlorobenzylidene)benzenesulfonohydrazide
- N’-(2,4-Dimethylbenzylidene)benzenesulfonohydrazide
These compounds share similar structural features but differ in the substituents on the benzene ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity. N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide is unique due to the presence of two chlorine atoms at the 2 and 4 positions, which can influence its electronic properties and interactions with molecular targets.
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-11-7-6-10(13(15)8-11)9-16-17-20(18,19)12-4-2-1-3-5-12/h1-9,17H/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHCURFFVDKZPK-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.